

how to prevent degradation of ATP disodium trihydrate in solution

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Compound of Interest

Compound Name: *ATP disodium trihydrate*

Cat. No.: *B2816289*

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Technical Support Center: ATP Disodium Trihydrate Solutions

Welcome to the technical support center for **ATP disodium trihydrate**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of ATP solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ATP in solution?

A1: The stability of ATP in an aqueous solution is primarily affected by pH, temperature, and the presence of divalent metal cations and enzymes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- **pH:** ATP is most stable in a slightly alkaline buffer, with an optimal pH range of 6.8 to 7.4.[\[4\]](#) At more acidic or alkaline pH levels, the rate of non-enzymatic hydrolysis to adenosine diphosphate (ADP) and inorganic phosphate (Pi) increases significantly.[\[2\]](#)[\[4\]](#) When dissolved in water, ATP disodium salt creates a mildly acidic solution (pH ~3.5), which can accelerate its degradation.[\[5\]](#)[\[6\]](#)
- **Temperature:** Higher temperatures increase the rate of ATP hydrolysis.[\[1\]](#) Therefore, it is crucial to keep ATP solutions on ice during experiments and store them at low temperatures for long-term use.

- **Divalent Metal Cations:** Divalent cations, particularly Mg^{2+} , can influence the rate of ATP hydrolysis. While Mg^{2+} is often required for enzymatic reactions involving ATP, its presence can also affect stability.[3][4][7]
- **Enzymes:** Contamination with ATPases or other phosphatases will rapidly degrade ATP.[8][9] It is essential to use sterile, nuclease-free water and reagents and maintain aseptic techniques during preparation.

Q2: What is the recommended procedure for preparing a stable stock solution of ATP?

A2: To prepare a stable stock solution of ATP, follow these steps:

- Dissolve the **ATP disodium trihydrate** powder in sterile, nuclease-free water.[10]
- Immediately adjust the pH of the solution to between 7.3 and 7.5 using NaOH.[3][10] This is a critical step as unbuffered ATP solutions are acidic and unstable.[5][6]
- Determine the precise concentration of the ATP solution spectrophotometrically by measuring the absorbance at 259 nm.[10] The molar extinction coefficient for ATP at pH 7.0 is $15,400\text{ M}^{-1}\text{cm}^{-1}$.[5][10]
- Sterile filter the solution through a $0.22\text{ }\mu\text{m}$ filter to remove any potential microbial contamination.[10]
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C .[3][10][11]

Q3: How should I store my ATP stock solution and for how long is it stable?

A3: For long-term storage, ATP stock solutions should be aliquoted and stored at -20°C or -80°C .[3][10][11] When stored correctly at a neutral pH, aqueous solutions of ATP are stable for at least a year at -20°C .[3] Some sources suggest stability for several weeks to months.[3][12][13] For short-term storage (up to one week), solutions can be kept at $0\text{--}4^{\circ}\text{C}$.[3] Avoid multiple freeze-thaw cycles as this can lead to degradation.

Q4: Can I dissolve ATP directly in my experimental buffer?

A4: While it is possible to dissolve ATP directly in your experimental buffer, it is generally recommended to prepare a concentrated, pH-adjusted stock solution in water first. This allows for accurate concentration determination and ensures the final pH of your experiment is not significantly altered. If you do dissolve it directly in a buffer, ensure the buffer has sufficient capacity to maintain a pH between 6.8 and 7.4.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
High background in kinase or ATPase assays	ATP stock solution has degraded, leading to high initial levels of ADP or Pi.	<ol style="list-style-type: none">1. Prepare a fresh stock solution of ATP, ensuring the pH is adjusted to 7.3-7.5.^[3][10] 2. Verify the purity of your ATP stock using a suitable method like HPLC.3. Always use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.^[11]
Inconsistent or non-reproducible experimental results	<ol style="list-style-type: none">1. Inconsistent ATP concentration due to improper storage or handling.2. Degradation of ATP during the experiment.	<ol style="list-style-type: none">1. Re-quantify your ATP stock solution using its absorbance at 259 nm.^[10]2. Keep all reagents, including the ATP solution, on ice throughout the experiment.^[14]3. Prepare fresh dilutions of ATP for each experiment from a frozen stock aliquot.
Low or no activity in an ATP-dependent reaction	<ol style="list-style-type: none">1. The ATP solution has completely degraded.2. Incorrect concentration of the ATP stock solution.3. Presence of inhibitors in the ATP solution.	<ol style="list-style-type: none">1. Prepare a new, pH-adjusted ATP stock solution from a reliable source.^[10]2. Confirm the concentration of your ATP stock spectrophotometrically.^[10]3. Ensure all glassware and plasticware are sterile and free from contaminants.

Quantitative Data on ATP Stability

The rate of ATP hydrolysis is highly dependent on environmental conditions. The table below summarizes the stability of ATP under various pH and temperature conditions.

pH	Temperature (°C)	Half-life	Notes
3.0	120	A few minutes	Demonstrates rapid degradation at high temperatures and low pH. [1]
7.0	120	A few minutes	Even at neutral pH, high temperatures lead to rapid hydrolysis. [1]
6.8 - 7.4	-20	At least 1 year	Optimal storage conditions for long-term stability. [3]
6.8 - 7.4	0 - 4	Up to 1 week	Suitable for short-term storage during a series of experiments. [3]
Acidic (<6.8)	Room Temperature	Hours to Days	Increased rate of hydrolysis compared to neutral pH. [2][4]
Alkaline (>7.4)	Room Temperature	Hours to Days	Increased rate of hydrolysis compared to neutral pH. [2][4]

Experimental Protocols

Protocol: Preparation and Quantification of a Stable ATP Stock Solution

Objective: To prepare a 100 mM stock solution of ATP with optimal stability and accurately determine its concentration.

Materials:

- **ATP disodium trihydrate** (powder)
- Sterile, nuclease-free water
- 1 M NaOH solution
- 0.22 μ m sterile syringe filter
- Sterile microcentrifuge tubes
- UV-Vis Spectrophotometer and quartz cuvettes

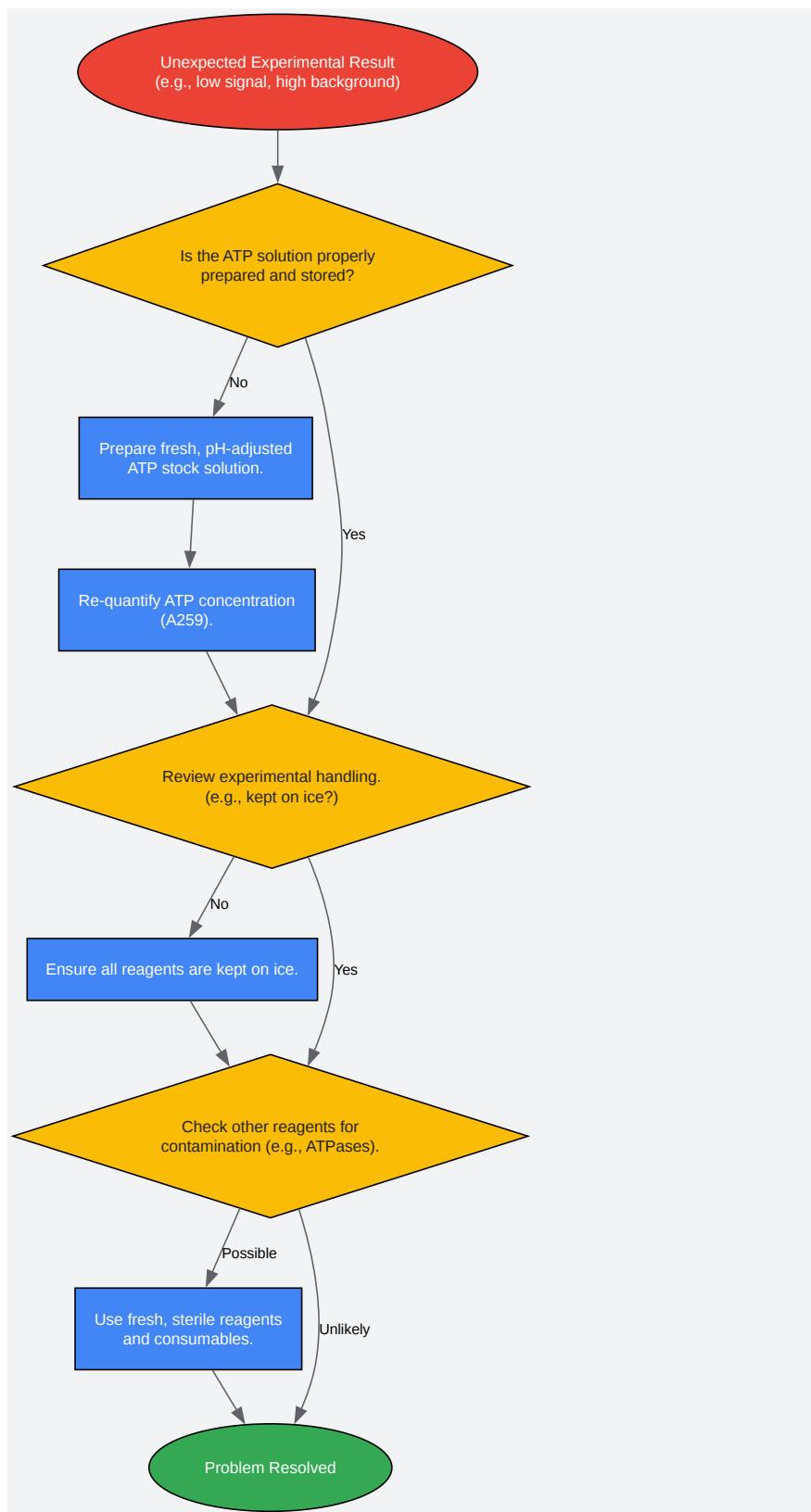
Procedure:

- On a calibrated analytical balance, weigh out the required amount of **ATP disodium trihydrate** to make a solution with a target concentration of 100 mM.
- In a sterile conical tube, dissolve the ATP powder in a minimal volume of sterile, nuclease-free water.^[10] Keep the solution on ice.
- Carefully titrate the ATP solution with 1 M NaOH to a final pH of 7.5.^[10] Use a calibrated pH meter or pH strips for monitoring.
- Transfer the pH-adjusted solution to a sterile volumetric flask and add sterile, nuclease-free water to reach the final desired volume.
- To determine the precise concentration, prepare a 1:1000 dilution of the ATP stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
- Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.^[10] Use the buffer as a blank.

- Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), where ϵ (extinction coefficient) is $15,400 \text{ M}^{-1}\text{cm}^{-1}$.[\[5\]](#)[\[10\]](#)
- Sterile filter the stock solution using a $0.22 \mu\text{m}$ syringe filter into a fresh sterile tube.[\[10\]](#)
- Aliquot the final stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C .[\[3\]](#)[\[10\]](#)

Visualizations

Caption: The primary degradation pathway of ATP through sequential hydrolysis.

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Caption: A logical workflow for troubleshooting issues with ATP-dependent assays.

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